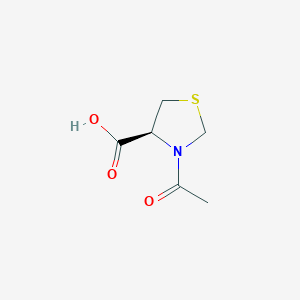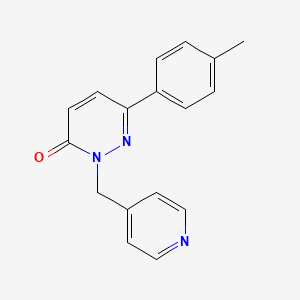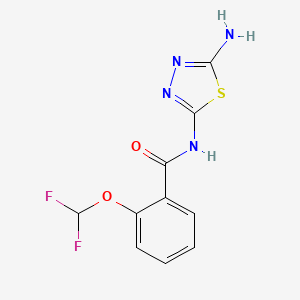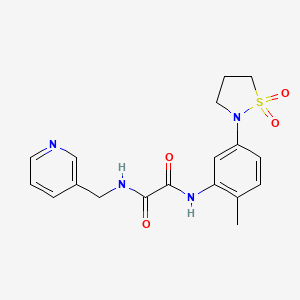
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalyst for Chemical Reactions
Research indicates that compounds related to N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(pyridin-3-ylmethyl)oxalamide act as effective promoters or catalysts in chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been found to significantly promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery highlights the potential of these compounds to facilitate the formation of diverse N-arylation products, underscoring their importance in chemical synthesis and drug development processes (Bhunia, De, & Ma, 2022).
Drug Synthesis and Evaluation
Oxazolidinones, a class to which this compound belongs, are of significant interest in pharmaceutical research due to their antibacterial properties. Studies have explored the synthesis, characterization, and biological evaluation of various oxazolidinones for their potential application in treating bacterial infections. For example, research on DA-7218, a new oxazolidinone prodrug, demonstrated very good activity against several Gram-positive bacteria, including strains of Nocardia and Mycobacterium. This suggests the compound's potential use in developing treatments for infections caused by these bacteria (Espinoza-González et al., 2008).
Mechanism of Action and Therapeutic Potential
Further research into oxazolidinones has revealed their mechanism of action and potential therapeutic applications beyond antibacterial effects. For instance, compounds within this class have been evaluated for their antidepressant and nootropic activities, indicating their potential as central nervous system (CNS) active agents. This opens new avenues for the development of treatments for mental health disorders, showcasing the versatility and therapeutic potential of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the cell from dividing and proliferating. The downstream effects of this can include apoptosis, or programmed cell death, in cells that are unable to progress through the cell cycle.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell division and proliferation due to cell cycle arrest . This can lead to the death of rapidly dividing cells, such as cancer cells.
Propiedades
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13-5-6-15(22-8-3-9-27(22,25)26)10-16(13)21-18(24)17(23)20-12-14-4-2-7-19-11-14/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTQQLRQLDCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

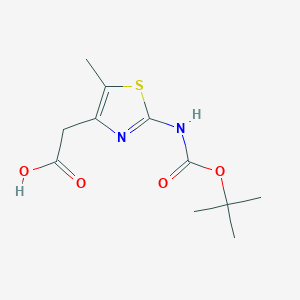

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2985307.png)
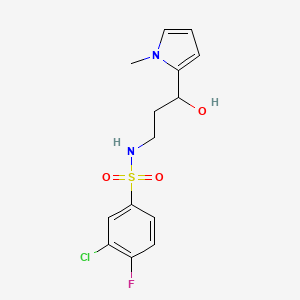

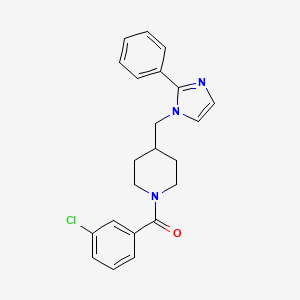
![2-Ethyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2985318.png)


![2-(2-Chlorobenzyl)-3-methyl-1-[(3-morpholin-4-ylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2985321.png)
